molecular formula C12H12N2O3 B2465815 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 732206-58-5

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B2465815
CAS No.: 732206-58-5
M. Wt: 232.239
InChI Key: PFUPRYABWLCBQF-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the imidazole scaffold, a privileged motif in the design of bioactive molecules and enzyme inhibitors . This specific derivative, featuring a 4-methoxybenzyl group at the N-1 position, is utilized by researchers in the exploration and development of novel therapeutic agents. Scientific literature indicates that structurally related imidazole-4- and 5-carboxylic acid derivatives demonstrate potent inhibitory activity against enzymes like xanthine oxidase (XO), a key target in the treatment of hyperuricemia and gout . These compounds act by mimicking the substrate and competitively binding to the enzyme's active site, as rationalized through molecular docking studies . Furthermore, analogous 2-phenyl-1H-imidazole-4-carboxylic acid structures have been investigated for their potential to inhibit bacterial beta-lactamase, an enzyme responsible for antibiotic resistance . As such, this compound serves as a versatile intermediate for researchers synthesizing focused libraries of small molecules for high-throughput screening against a range of biological targets. Its applications extend to serving as a ligand in catalytic systems and a precursor in material science, underlining its broad utility in non-clinical, investigative settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPRYABWLCBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid typically involves the condensation of 4-methoxybenzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 1-[(4-Hydroxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, while reduction of the carboxylic acid group can produce 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-methanol .

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring substituted with a methoxyphenylmethyl group and a carboxylic acid group. Its molecular formula is C₁₂H₁₂N₂O₃, with a molar mass of 232.24 g/mol. The presence of both the imidazole and carboxylic acid functionalities contributes to its diverse reactivity and biological activity.

Pharmaceutical Development

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is being investigated as a lead compound in drug development, particularly for targeting microbial infections and certain types of cancer. Its structural characteristics allow it to interact with various biological targets, enhancing its potential as an antimicrobial or anticancer agent.

  • Case Study : Research has shown that derivatives of imidazole compounds can exhibit significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, which is relevant for treating gout. For instance, derivatives similar to this compound demonstrated IC50 values comparable to established drugs like Febuxostat .

Anticancer Activity

Studies have highlighted the compound's potential in anticancer therapies. The imidazole ring is known for its ability to interfere with cellular processes, making it a candidate for developing new anticancer agents.

  • Case Study : In vitro evaluations have indicated that certain imidazole derivatives can induce apoptosis in cancer cells, showcasing their potential as effective anticancer agents . The compound's unique structure facilitates binding to cancer-related targets, enhancing therapeutic efficacy.

The compound exhibits notable biological activities, including antimicrobial and antifungal properties. Its mechanism often involves disrupting cellular functions in pathogens.

  • Research Findings : Interaction studies reveal that the compound can bind effectively to various enzymes and receptors, suggesting its utility in biochemical research focused on enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Benzyl Substituents

The benzyl group’s substituent significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (Benzyl) Carboxylic Acid Position CAS Number Key Differences/Applications References
1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid –OH (para) 2 Increased hydrogen bonding potential
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid –CF₃ (para) 2 1439902-58-5 Enhanced acidity, lipophilicity
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid –Cl (para) 4 445302-22-7 Positional isomer; altered binding
  • Hydroxy vs. In contrast, the methoxy group in the target compound improves lipid solubility, as seen in pharmacokinetic studies of related imidazole drugs .
  • Trifluoromethyl Substitution : The –CF₃ group in the trifluoromethyl analog (CAS 1439902-58-5) introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid and increasing metabolic stability, a trait valuable in protease inhibitors .

Positional Isomerism of Carboxylic Acid Group

The carboxylic acid’s position on the imidazole ring alters molecular interactions:

  • 2-Position (Target Compound) : The carboxylic acid at C2 participates in hydrogen-bonding networks, as observed in crystal structures of similar imidazole derivatives . This positioning may favor planar molecular conformations, critical for binding to enzymes like cyclooxygenase .
  • 4- or 5-Position : Analogs such as 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-22-7) and 4-(1-Methylethyl)-1H-imidazole-5-carboxylic acid (CAS 80304-43-4) exhibit distinct hydrogen-bonding patterns. For instance, the 5-carboxylic acid derivative forms dimeric structures via O–H···O interactions, whereas the 2-position analog favors intermolecular N–H···O bonds .

Biological Activity

1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes diverse research findings, highlighting the compound's mechanisms of action, biological activity, and comparative analysis with related compounds.

The compound features an imidazole ring that is known for its role in biological systems, facilitating interactions with various molecular targets. The methoxyphenylmethyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to its structural characteristics:

  • Imidazole Ring : This moiety allows for hydrogen bonding and van der Waals interactions with enzymes and receptors.
  • Methoxy Group : The presence of the methoxy group may enhance the compound's stability and solubility in biological environments.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

  • In studies involving various bacterial strains, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 1000 µg/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • A study revealed that derivatives of imidazole, including this compound, showed promising results in inhibiting cancer cell proliferation. The mechanism involved cell cycle arrest and apoptosis induction in leukemic cells .
  • Specific derivatives were reported to have IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance potency .

Case Studies

Several case studies have explored the biological activity of imidazole derivatives:

  • Study on HO-1 Inhibition : A fragment-based approach identified novel imidazole compounds as inhibitors of heme oxygenase-1 (HO-1), a target in cancer therapy. The study highlighted the importance of structural modifications for enhancing inhibitory activity .
  • Anticancer Activity Evaluation : Research on related compounds demonstrated significant anti-leukemic effects, with certain derivatives inducing apoptosis through downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)Notes
1-[(4-Methoxyphenyl)methyl]-1H-indole-2-carboxylic acidAnticancer5.0Similar structure; effective against cancer
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-2-carboxylic acidAntimicrobial10.0Exhibits antibacterial properties
1-[(4-Methoxyphenyl)methyl]-1H-triazole-2-carboxylic acidAntifungal15.0Effective against fungal infections

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectroscopy are essential for confirming the molecular structure, particularly the imidazole ring and methoxybenzyl substituent. Integration ratios and coupling constants help verify substituent positions.
  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths, angles, and spatial arrangement. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=11.7A˚,b=20.2A˚,c=9.5A˚,β=99.7a = 11.7 \, \text{Å}, \, b = 20.2 \, \text{Å}, \, c = 9.5 \, \text{Å}, \, \beta = 99.7^\circ) are typical for related imidazole derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3) and fragmentation patterns.

Q. What are the common synthetic routes for this compound?

Answer:

  • Electrophilic Substitution: The imidazole ring can be functionalized via carbobenzylation or alkylation. For example, reacting N-methylimidazole with carbobenzoxy chloride followed by hydrogenation yields carboxylated derivatives .
  • Multi-Step Synthesis: A typical route involves:
    • Alkylation of 1H-imidazole-2-carboxylic acid with 4-methoxybenzyl chloride.
    • Purification via recrystallization or column chromatography.
    • Characterization using NMR and X-ray diffraction to confirm regioselectivity .
  • Yield Optimization: Adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) improves yields.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal: Segregate organic waste containing imidazole derivatives and dispose via licensed hazardous waste services. Avoid aqueous disposal due to potential environmental persistence .
  • Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Documented acute toxicity data for similar compounds suggest low oral toxicity but possible irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:

  • SHELX Suite Validation: Use SHELXL for iterative refinement, leveraging tools like R-factor analysis (Rint<0.05R_{\text{int}} < 0.05) and electron density maps to resolve disorder or twinning. For high-resolution data, anisotropic displacement parameters refine atomic positions more accurately .
  • Twinned Data Handling: For monoclinic systems (e.g., P21/cP2_1/c), apply twin law matrices (e.g., h,k,l-h, -k, l) to model overlapping reflections. SHELXD and SHELXE are robust for experimental phasing in such cases .
  • Cross-Validation: Compare results with similar structures (e.g., CCDC 1038591) to identify deviations in bond angles or torsional strains .

Q. How can hydrogen bonding patterns in the crystal lattice inform material properties?

Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For this compound, the carboxylic acid group typically forms O–HO\text{O–H}\cdots\text{O} bonds, while the methoxy group participates in C–Hπ\text{C–H}\cdots\pi interactions .
  • Thermal Stability: Strong intermolecular hydrogen bonds (e.g., O–HO\text{O–H}\cdots\text{O}) correlate with higher melting points (>300C>300^\circ \text{C}) and reduced solubility in non-polar solvents .
  • Solubility Prediction: Hydrogen bond donor/acceptor counts (from Cambridge Structural Database) guide solvent selection. Polar aprotic solvents (e.g., DMSO) often enhance solubility .

Q. How can researchers address inconsistencies in synthetic yields across different methodologies?

Answer:

  • Mechanistic Studies: Use kinetic isotope effects or DFT calculations to identify rate-limiting steps. For example, steric hindrance at the imidazole N-1 position may slow alkylation .
  • Byproduct Analysis: LC-MS or 1H^1H NMR can detect intermediates (e.g., over-alkylated species). Adjust stoichiometry (e.g., 1.2 equiv of 4-methoxybenzyl chloride) to suppress side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer agents (e.g., TBAB) improve efficiency in multi-step routes .

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